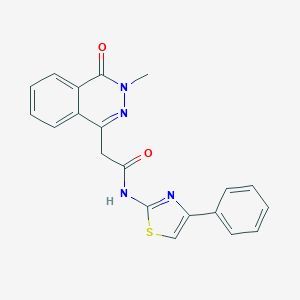

![molecular formula C16H14N2O2 B277364 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone CAS No. 380644-81-5](/img/structure/B277364.png)

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

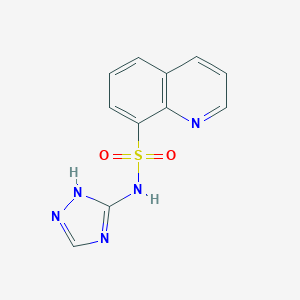

1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C16H14N2O2 and it has a molecular weight of 266.29 g/mol.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For instance, in the 1H NMR spectrum of a similar compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, in the IR spectrum of a similar compound, the NH benzimidazole appeared at 3226 cm−1, the CH arom at 3040 cm−1, the C=O at 1731 cm−1, the C=N at 1186 cm−1, and the C–S at 649 cm−1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

Benzimidazole and its derivatives can be synthesized through various methods . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . These synthetic methods are crucial for producing benzimidazole compounds for further research and application .

Antimicrobial Activity

Benzimidazole compounds have shown promising antimicrobial activity. For example, certain derivatives have been found to exhibit potent in vitro antimicrobial activity against various pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Anticancer Activity

Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer . They can inhibit various enzymes involved in cancer progression, making them potential candidates for anticancer drug development .

Anti-HIV Activity

Some benzimidazole derivatives have shown anti-HIV activity . They can inhibit the replication of the HIV virus, providing a potential avenue for the development of new anti-HIV drugs .

Anticonvulsant Activity

Benzimidazole compounds have also been studied for their anticonvulsant properties . They can potentially be used in the treatment of epilepsy and other seizure disorders .

Antimalarial Activity

Benzimidazole derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .

Anti-Inflammatory Activity

Benzimidazole compounds have shown anti-inflammatory activity . They can potentially be used in the treatment of various inflammatory diseases .

Enzymatic Inhibition

Benzimidazole derivatives have been found to inhibit various enzymes . This enzymatic inhibition can have a wide range of therapeutic uses .

Zukünftige Richtungen

The future directions for the study of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthesis of new derivatives and the investigation of their properties could also be a promising area of research .

Eigenschaften

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDXHPXLNPMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)

![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)

![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)